

What is 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

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An In-Depth Technical Guide to **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**: A Cornerstone Intermediate for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, structural characterization, plausible synthetic routes, and its critical role as a versatile building block for the synthesis of targeted therapeutics. With a focus on scientific integrity, this document explains the causal relationships behind synthetic strategies and highlights the compound's application in the development of potent kinase inhibitors, providing researchers and drug development professionals with actionable insights and detailed protocols.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.^[1] Its structure, a fusion of pyrazole and pyridine rings, acts as a bioisostere of indole, enabling it to form key interactions—such as hydrogen bonds and π - π stacking—with a wide range of biological targets.^[2] Derivatives of this scaffold have demonstrated a vast spectrum of

pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.^[1]

Within this important class of compounds, **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine** emerges as a particularly strategic synthetic intermediate. Its utility is twofold:

- The pyrazolo[3,4-b]pyridine core provides the foundational structure for binding to target enzymes, especially the ATP-binding site of protein kinases.
- The bromine atom at the C5 position serves as a versatile chemical handle. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse molecular fragments to explore the chemical space and optimize drug-target interactions.

This guide will illuminate the chemical properties and synthetic utility of this key intermediate, with a special focus on its application in the rational design of kinase inhibitors.

Physicochemical Properties and Structural Characterization

Precise characterization is the bedrock of chemical synthesis and drug discovery. While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Property	Data	Reference
Chemical Name	5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine	
CAS Number	1363381-82-1	[1]
Molecular Formula	C ₇ H ₆ BrN ₃ O	Calculated
Molecular Weight	228.05 g/mol	Calculated
Appearance	Expected to be an off-white to yellow solid	Inferred
Solubility	Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol.	Inferred

Structural Elucidation: A Predictive Approach

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Below are the predicted data and their expert interpretation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be clean and highly informative. We predict the following key signals:
 - δ 12.5-13.5 ppm (s, 1H): A broad singlet corresponding to the acidic N-H proton of the pyrazole ring.
 - δ 8.5-8.7 ppm (d, 1H): A doublet for the C6 proton, coupled to the C4 proton.
 - δ 8.2-8.4 ppm (d, 1H): A doublet for the C4 proton, coupled to the C6 proton.
 - δ 3.9-4.1 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methoxy (-OCH₃) group.
 - ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the carbon framework. Key predicted signals include those for the five aromatic carbons of the fused ring system,

the C3 carbon bearing the methoxy group (highly deshielded), the C5 carbon attached to bromine (shielded by the halogen), and a signal for the methoxy carbon around 55-60 ppm.

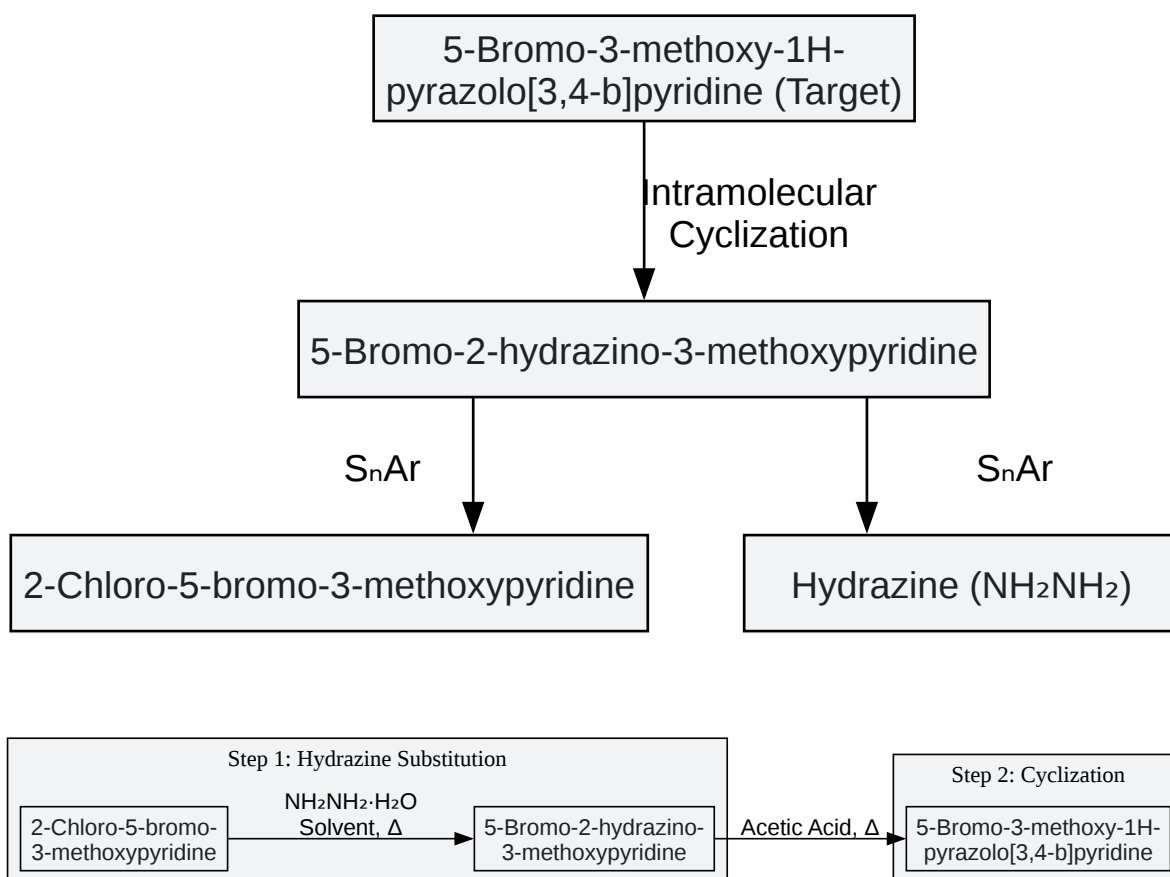
- Mass Spectrometry (MS)
 - The mass spectrum should exhibit a distinctive molecular ion peak $[M]^+$. Crucially, due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the spectrum will show a characteristic doublet for the molecular ion: one peak for $[M]^+$ at $m/z \approx 227$ and an equally intense peak for $[M+2]^+$ at $m/z \approx 229$. This isotopic signature is a definitive confirmation of a monobrominated compound.

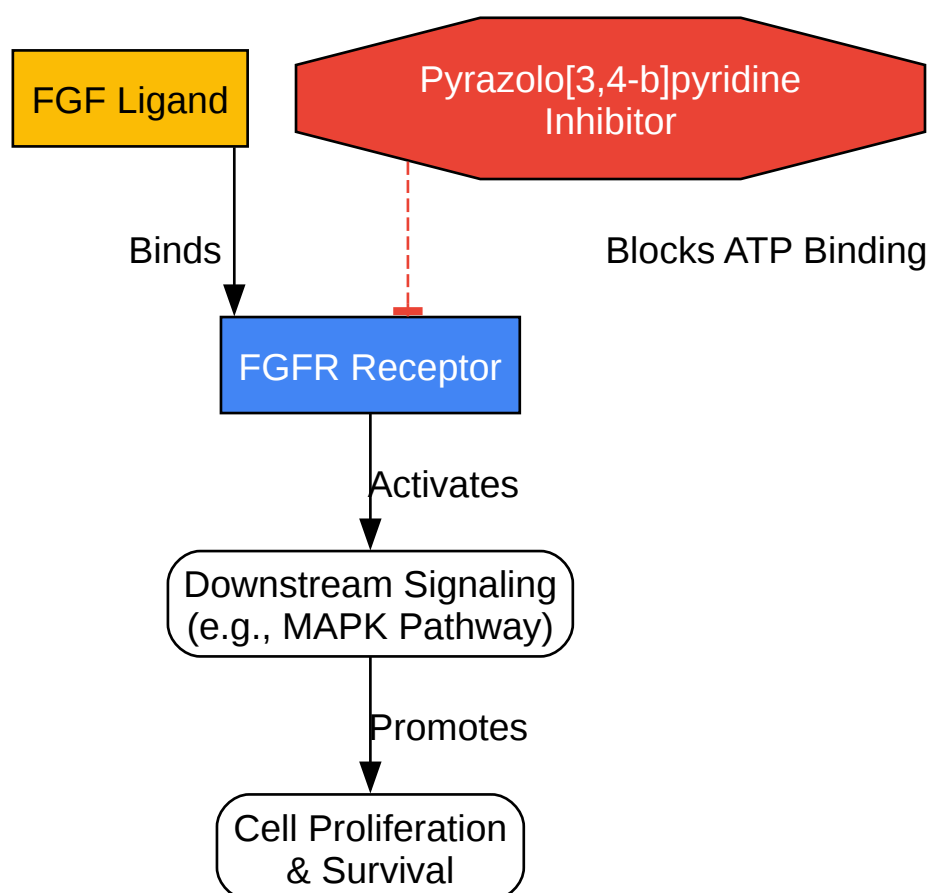
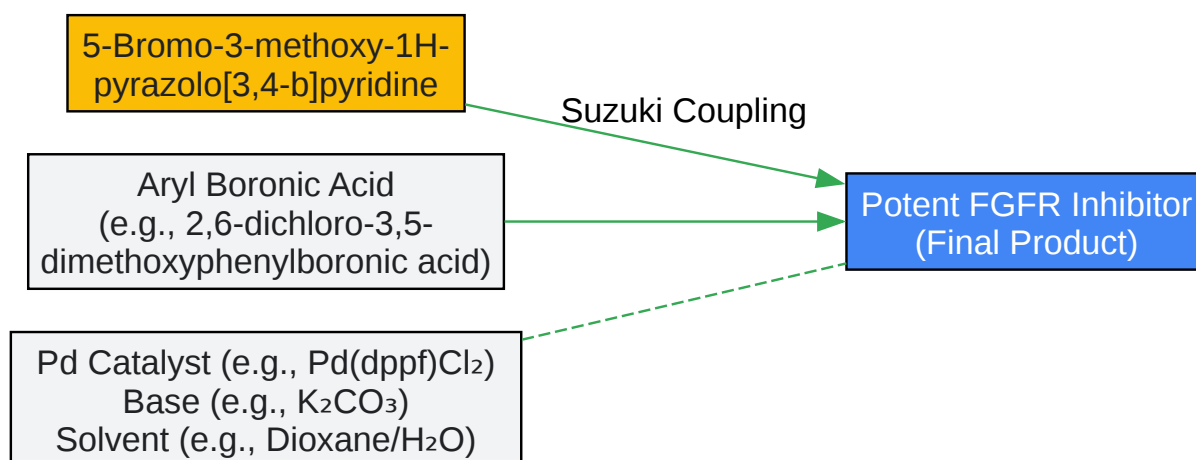
Synthesis and Reaction Mechanisms: A Proposed Route

While multiple strategies exist for constructing the pyrazolo[3,4-b]pyridine core, a highly logical and efficient approach involves the annulation of the pyrazole ring onto a pre-functionalized pyridine scaffold. This ensures the correct placement of the critical bromo and methoxy substituents from the outset.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the pyrazole ring, identifying a key 2-hydrazinopyridine intermediate. This intermediate can be formed from a commercially available dihalopyridine through a nucleophilic aromatic substitution (S_NAr) reaction.





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- To cite this document: BenchChem. [What is 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449909#what-is-5-bromo-3-methoxy-1h-pyrazolo-3-4-b-pyridine]

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